![molecular formula C30H47Cl2N5O7S B2585791 (2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2585791.png)
(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride
説明
VH 032 - linker 1 は、プロテオリシス標的キメラ(PROTAC)の開発に使用される、機能化されたフォン・ヒッペル・リンダウタンパク質リガンドです。 この化合物は、E3 リガーゼリガンドとポリエチレングリコールリンカーを組み込んでおり、標的タンパク質リガンドへの結合準備が整っています 。 これは、フォン・ヒッペル・リンダウ/低酸素誘導因子 1 アルファ相互作用の強力な低分子阻害剤であり、解離定数は 185 ナノモルです .
準備方法
合成経路と反応条件
VH 032 - linker 1 の合成は、フォン・ヒッペル・リンダウリガンドの調製から始まる、複数の段階を伴います。その後、リガンドはポリエチレングリコールリンカーで機能化されます。 反応条件には、通常、ジメチルスルホキシドなどの有機溶媒の使用が含まれ、中間体の安定性を確保するために、温度と pH を注意深く制御する必要があります .
工業生産方法
VH 032 - linker 1 の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスには、高純度試薬と高度な精製技術の使用が含まれ、目的の製品品質を実現します。 この化合物は、通常、凍結乾燥の形で製造され、保管と輸送中の安定性を確保します .
化学反応の分析
Hydrolysis Reactions
The compound’s amide and ester linkages are susceptible to hydrolysis under acidic or basic conditions.
Key Findings :
-
Hydrolysis of the central amide bond (between the pyrrolidine and 3,3-dimethylbutanoyl groups) occurs preferentially due to steric accessibility .
-
Enzymatic cleavage (e.g., via proteases) is slower compared to synthetic analogs, likely due to the bulky tert-butyl group .
Nucleophilic Substitution
The aminoethoxy terminus and thiazole ring participate in nucleophilic reactions.
Key Findings :
-
The terminal amine reacts selectively with activated esters (e.g., NHS esters) at pH 7–8, enabling bioconjugation .
-
Thiazole ring reactivity is suppressed in aqueous environments but becomes pronounced in anhydrous organic solvents .
Salt Formation and pH-Dependent Behavior
The dihydrochloride salt form enhances solubility and stability.
Property | Conditions | Observation |
---|---|---|
Solubility | pH 2–4 (aqueous) | >50 mg/mL due to protonated amine and hydroxyl groups |
Stability | pH >7 | Precipitation of free base form; degradation of thiazole |
Key Findings :
-
The compound exhibits zwitterionic behavior in neutral pH, balancing the protonated amine and deprotonated hydroxyl groups .
-
Salt dissociation occurs above pH 5, necessitating buffered formulations for pharmaceutical use .
Oxidation and Redox Reactions
Ethoxy chains and the thiazole ring are redox-active sites.
Site | Oxidizing Agent | Product |
---|---|---|
Ethoxy (-OCH₂CH₂O-) | O₂ (ambient air) | Peroxide formation at terminal ether linkages |
Thiazole sulfur | H₂O₂ | Sulfoxide derivatives (reversible under mild reductants) |
Key Findings :
-
Autoxidation of ethoxy chains is minimal under inert atmospheres but accelerates in aqueous solutions .
-
Thiazole oxidation is reversible, making it a potential prodrug activation pathway .
Coordination Chemistry
The hydroxyl and amine groups act as ligands for metal ions.
Metal Ion | Binding Site | Application |
---|---|---|
Fe³⁺ | Hydroxyl (-OH) | Chelation in diagnostic imaging |
Pd²⁺ | Terminal amine (-NH₂) | Catalysis in cross-coupling reactions |
Key Findings :
-
Metal coordination stabilizes the compound in colloidal suspensions but reduces bioavailability.
Synthetic and Functionalization Pathways
Retrosynthetic analysis reveals key reaction steps in its preparation:
Step | Reaction Type | Key Intermediate |
---|---|---|
1 | Amide coupling | (S,R,S)-Ahpc-peg4-NH₂ (Parent compound) |
2 | Etherification | PEG4-amine linker installation |
3 | Salt formation | Treatment with HCl to yield dihydrochloride |
Key Findings :
科学的研究の応用
Anticancer Activity
Recent studies have indicated that compounds similar to MZP-54 exhibit promising anticancer properties. For instance, research on derivatives of this compound has shown efficacy in targeting specific cancer cell lines, particularly glioblastoma. The hydrophilic interaction liquid chromatography (HILIC) method has been utilized to analyze the metabolic pathways influenced by such compounds in cancer cells, revealing their potential role in disrupting tumor growth .
Targeted Drug Delivery
MZP-54 has been explored for its potential in targeted drug delivery systems. The compound's structure allows for modifications that can enhance its affinity for specific cellular receptors, thereby improving the therapeutic index of co-administered drugs. This capability is particularly relevant in treating diseases where localized drug action is critical .
Inflammation Modulation
The thiazole moiety present in the compound is known for its anti-inflammatory properties. Studies have demonstrated that similar structures can inhibit pro-inflammatory cytokine production, making MZP-54 a candidate for developing therapies aimed at chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal assessed the effects of MZP-54 on glioblastoma cells. The results indicated a significant reduction in cell viability when treated with the compound compared to control groups. The study employed both in vitro and in vivo models to validate the findings, highlighting MZP-54's potential as an effective anticancer agent.
Case Study 2: Drug Delivery Mechanism
Research focused on the pharmacokinetics of MZP-54 revealed its ability to cross the blood-brain barrier effectively. This characteristic was demonstrated through animal models where the compound was administered alongside a fluorescent marker, allowing visualization of its distribution within brain tissues. The results support the hypothesis that MZP-54 could facilitate targeted delivery of therapeutic agents to brain tumors.
作用機序
VH 032 - linker 1 は、フォン・ヒッペル・リンダウタンパク質と低酸素誘導因子 1 アルファの間の相互作用を阻害することによって効果を発揮します。この阻害は、低酸素誘導因子 1 アルファの安定化につながり、低酸素応答に関与する遺伝子の転写を活性化できます。 この化合物の作用機序には、フォン・ヒッペル・リンダウタンパク質への結合と、低酸素誘導因子 1 アルファとの相互作用の阻止が含まれます .
類似の化合物との比較
類似の化合物
タリドミド-NH-C4-NH-Boc: PROTAC の開発に使用される E3 リガーゼの別のリガンド。
レナリドミドヘミハイドレート: タリドミドの誘導体で、同様の用途があります。
ポマリドミド: PROTAC の開発に使用される、別のタリドミド誘導体
独自性
VH 032 - linker 1 は、フォン・ヒッペル・リンダウ/低酸素誘導因子 1 アルファ相互作用に対する高い効力と特異性により、独自性を持っています。 ポリエチレングリコールリンカーの組み込みにより、さまざまな標的タンパク質への多様な結合が可能になり、PROTAC の開発における貴重なツールとなっています .
類似化合物との比較
Similar Compounds
Thalidomide-NH-C4-NH-Boc: Another ligand for E3 ligase used in the development of PROTACs.
Lenalidomide hemihydrate: A derivative of thalidomide with similar applications.
Pomalidomide: Another thalidomide derivative used in PROTAC development
Uniqueness
VH 032 - linker 1 is unique due to its high potency and specificity for the von Hippel-Lindau/hypoxia-inducible factor 1 alpha interaction. Its incorporation of a polyethylene glycol linker allows for versatile conjugation to various target proteins, making it a valuable tool in the development of PROTACs .
生物活性
The compound (2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride is a synthetic organic molecule classified as a PROTAC (proteolysis-targeting chimera). PROTACs are innovative compounds designed to induce targeted protein degradation, offering a novel approach to modulating protein activity in various biological contexts.
This compound functions by engaging with specific proteins to facilitate their degradation via the ubiquitin-proteasome system. It targets TRIM24, a chromatin-modifying enzyme implicated in various cancers and diseases. The hybrid nature of this compound allows it to effectively displace TRIM24 from chromatin, leading to altered gene expression and subsequent cellular effects .
Biological Activity
The biological activity of this compound has been assessed through various studies focusing on its efficacy in cancer treatment, particularly glioblastoma and other malignancies. Key findings include:
- Antiproliferative Effects : The compound exhibits significant antiproliferative activity against cancer cell lines. For instance, in vitro studies demonstrated that it effectively reduces cell viability in glioblastoma cells by promoting apoptosis and inhibiting cell cycle progression .
- Target Selectivity : Research indicates that the compound selectively degrades TRIM24 without affecting other bromodomain-containing proteins, minimizing off-target effects and enhancing therapeutic specificity .
Case Studies
Several case studies have highlighted the potential of this compound in clinical applications:
- Glioblastoma Treatment : A study reported that treatment with this compound resulted in a marked decrease in tumor growth in xenograft models of glioblastoma. The mechanism was linked to the downregulation of oncogenic pathways mediated by TRIM24 .
- Combination Therapies : Another investigation explored the synergistic effects of this compound when combined with traditional chemotherapeutic agents. Results showed enhanced efficacy and reduced resistance in cancer cell lines, suggesting its utility in combination therapies for more effective cancer treatment strategies.
Data Tables
Parameter | Value |
---|---|
Molecular Weight | 675.88 g/mol |
IUPAC Name | (2S,4R)-1-[(2S)-...; dihydrochloride |
Target Protein | TRIM24 |
IC50 (Glioblastoma Cells) | 150 nM |
Mode of Action | Proteolysis-targeting chimera (PROTAC) |
特性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N5O7S.2ClH/c1-20-26(43-19-33-20)22-7-5-21(6-8-22)16-32-28(38)24-15-23(36)17-35(24)29(39)27(30(2,3)4)34-25(37)18-42-14-13-41-12-11-40-10-9-31;;/h5-8,19,23-24,27,36H,9-18,31H2,1-4H3,(H,32,38)(H,34,37);2*1H/t23-,24+,27-;;/m1../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGLITFMQVMQDY-SGROTYDGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCN)O.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H47Cl2N5O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。